mGlu2 vs mGlu3 Receptor Subtype Selectivity: CBiPES Demonstrates mGlu2-Exclusive Potentiation
CBiPES is a selective mGlu2 PAM that does not potentiate mGlu3 receptor signaling [1]. This contrasts with dual mGlu2/3 orthosteric agonists such as LY379268, which activates both mGlu2 (EC50 = 2.69 nM) and mGlu3 (EC50 = 4.48 nM) receptors [2]. The selectivity profile carries functional consequences: CBiPES (as LY566332) potentiated β-amyloid (Aβ) toxicity in cultured neurons in an mGlu2-dependent manner, whereas the dual mGlu2/3 agonist LY379268 was neuroprotective against Aβ toxicity [3]. This differential effect was attributed to the engagement of mGlu3 receptors, which CBiPES does not modulate [4].
| Evidence Dimension | Receptor subtype activation profile |
|---|---|
| Target Compound Data | Selective mGlu2 PAM; no potentiation of mGlu3 |
| Comparator Or Baseline | LY379268 (dual mGlu2/3 orthosteric agonist): mGlu2 EC50 = 2.69 nM, mGlu3 EC50 = 4.48 nM |
| Quantified Difference | CBiPES selectively potentiates mGlu2 only, whereas LY379268 activates both mGlu2 and mGlu3 with sub-5 nM potency |
| Conditions | CBiPES: functional selectivity characterization [1]; LY379268: [35S]GTPγS binding assays in human mGlu2 and mGlu3 expressing cells [2] |
Why This Matters
Researchers studying mGlu2-specific pharmacology or avoiding mGlu3-mediated confounding effects (e.g., neuroprotection in Alzheimer's disease models) require CBiPES rather than dual agonists.
- [1] Johnson MP, Barda D, Britton TC, et al. Metabotropic glutamate 2 receptor potentiators: receptor modulation, frequency-dependent synaptic activity, and efficacy in preclinical anxiety and psychosis model(s). Psychopharmacology (Berl). 2005;179(1):271-283. View Source
- [2] Monn JA, Valli MJ, Massey SM, et al. Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors. J Med Chem. 1999;42(6):1027-1040. View Source
- [3] Caraci F, Molinaro G, Battaglia G, et al. Targeting group II metabotropic glutamate (mGlu) receptors for the treatment of psychosis associated with Alzheimer's disease: selective activation of mGlu2 receptors amplifies β-amyloid toxicity in cultured neurons, whereas dual activation of mGlu2 and mGlu3 receptors is neuroprotective. Mol Pharmacol. 2011;79(3):618-626. View Source
- [4] Caraci F, Molinaro G, Battaglia G, et al. Targeting group II metabotropic glutamate (mGlu) receptors for the treatment of psychosis associated with Alzheimer's disease: selective activation of mGlu2 receptors amplifies β-amyloid toxicity in cultured neurons, whereas dual activation of mGlu2 and mGlu3 receptors is neuroprotective. Mol Pharmacol. 2011;79(3):618-626. View Source
